molecular formula C12H11N3O B2520004 1-Phenyl-3-pyridin-4-ylurea CAS No. 1932-35-0

1-Phenyl-3-pyridin-4-ylurea

Cat. No.: B2520004
CAS No.: 1932-35-0
M. Wt: 213.24
InChI Key: WZYOSMAXXLCTGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-pyridin-4-ylurea is an organic compound that features a phenyl group attached to a urea moiety, which is further connected to a pyridine ring

Mechanism of Action

Target of Action

The primary target of 1-Phenyl-3-pyridin-4-ylurea is the Tyrosine-protein kinase ABL1 . This protein plays a crucial role in various cellular processes, including cell division, adhesion, and stress response.

Mode of Action

It is believed that the compound interacts with the protein, possibly inhibiting its function .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

This compound has been found to have antiproliferative activity against various human cancer cell lines . This suggests that the compound may inhibit cell division, potentially leading to a decrease in the growth of cancer cells.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other compounds, pH levels, temperature, and the specific characteristics of the biological environment in which the compound is present .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-3-pyridin-4-ylurea can be synthesized through various methods. One common approach involves the reaction of phenyl isocyanate with 4-aminopyridine. The reaction typically proceeds under mild conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products. Solvent recovery and recycling are also implemented to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-pyridin-4-ylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-Phenyl-3-pyridin-4-ylurea has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-pyridin-2-ylurea: Similar structure but with the pyridine ring attached at a different position.

    1-Phenyl-3-pyridin-3-ylurea: Another isomer with the pyridine ring attached at the third position.

    1-Phenyl-3-pyridin-5-ylurea: Yet another isomer with the pyridine ring attached at the fifth position.

Uniqueness

1-Phenyl-3-pyridin-4-ylurea is unique due to its specific structural arrangement, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-phenyl-3-pyridin-4-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c16-12(14-10-4-2-1-3-5-10)15-11-6-8-13-9-7-11/h1-9H,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYOSMAXXLCTGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1932-35-0
Record name 1-PHENYL-3-(4-PYRIDYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.